molecular formula C18H10Cl2N4OS B1672396 GSK-626616 CAS No. 1025821-33-3

GSK-626616

Numéro de catalogue: B1672396
Numéro CAS: 1025821-33-3
Poids moléculaire: 401.3 g/mol
Clé InChI: RJPNRXFBYZVRIB-DHDCSXOGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK626616 est un inhibiteur puissant et sélectif de la kinase 3 régulée par la phosphorylation de la tyrosine à double spécificité (DYRK3). Ce composé a montré un potentiel significatif dans le traitement de l'anémie en améliorant l'érythropoïèse, le processus de production des globules rouges .

Applications De Recherche Scientifique

GSK626616 has a wide range of scientific research applications:

    Chemistry: The compound is used as a tool to study the inhibition of dual-specificity tyrosine phosphorylation-regulated kinases.

    Biology: It is used to investigate the role of DYRK3 in cellular processes, particularly in erythropoiesis.

    Medicine: GSK626616 is being explored as a potential therapeutic agent for the treatment of anemia and other conditions related to red blood cell production.

    Industry: The compound is used in the development of new drugs and therapeutic agents

Mécanisme D'action

Target of Action

GSK-626616, also known as (5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone, is a potent and selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . The primary targets of this compound are DYRK3, DYRK1A, and DYRK2 . These kinases are involved in various cellular processes, including cell proliferation and differentiation .

Mode of Action

This compound acts by inhibiting the activity of DYRK3, DYRK1A, and DYRK2 . It does this with an IC50 of 0.7 nM, indicating a high degree of potency . This inhibition disrupts the normal function of these kinases, leading to changes in cellular processes that they regulate .

Biochemical Pathways

The inhibition of DYRK3, DYRK1A, and DYRK2 by this compound affects the biochemical pathways that these kinases are involved in. For instance, DYRK3 has been implicated as a negative regulator of erythropoiesis . Therefore, inhibition of DYRK3 by this compound can potentially enhance erythropoiesis .

Pharmacokinetics

This compound is orally bioavailable, making it suitable for oral administration . The compound has high oral bioavailability in all pre-clinical species studied . This suggests that after oral administration, a significant proportion of this compound is absorbed from the gastrointestinal tract and reaches systemic circulation, where it can exert its effects.

Result of Action

The inhibition of DYRK3, DYRK1A, and DYRK2 by this compound leads to several molecular and cellular effects. For instance, this compound enhances the number of colony-forming unit-erythroid (CFU-E) stimulated by Epo from human marrow . This suggests that this compound is specific for the erythroid lineage .

Analyse Biochimique

Biochemical Properties

GSK-626616 interacts with several enzymes and proteins, particularly those in the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . It inhibits DYRK3 in vitro with an IC50 of 0.7 nM . This compound also inhibits other members of the DYRK family, such as DYRK1A and DYRK2, with similar potency . It exhibits approximately 20-fold selectivity over the next most potently inhibited kinase, casein kinase 2 .

Cellular Effects

This compound has specific effects on various types of cells and cellular processes. In cellular assays, it enhances the number of CFU-E stimulated by Epo from human marrow . It does not stimulate CFU-GM colonies, either alone or in the presence of G-CSF or GM-CSF . There is also no direct effect on megakaryocyte colony growth from progenitor cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of DYRK3, a member of the DYRK family . This inhibition leads to an increase in the proliferation of kit+ cells, producing an increased number of Ter119+/CD71+ erythroid progenitors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows temporal effects on cellular function. For instance, 3H-thymidine incorporation in kit+ murine marrow is stimulated after 3 days by exposure to this compound in the presence of SCF and EPO . Similarly, 3-day treatment with this compound increased the percentage, as well as the absolute number, of Ter119+/CD71+ erythroid progenitors derived from kit+ mouse marrow in the presence of SCF and Epo .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Anemic mice treated with a daily dose of this compound had a statistically significant increase in hemoglobin compared to those dosed with vehicle alone at day 15 after anemia was induced through carboplatin/radiation treatment .

Metabolic Pathways

It is known that this compound inhibits DYRK3, a kinase that has been implicated as a negative regulator of erythropoiesis .

Transport and Distribution

It is known that GSK-626616AC, the meglumine, monohydrate salt form, has high oral bioavailability in all pre-clinical species studied .

Subcellular Localization

At very low induction levels, GFP-DYRK3 shows a diffuse distribution within the nucleus and the cytoplasm, but also an enrichment in certain areas .

Méthodes De Préparation

La synthèse du GSK626616 implique un criblage à haut débit et des efforts d'optimisation des pistes. Le composé est un dérivé de la thiazolidinone, et sa préparation comprend les étapes suivantes :

Analyse Des Réactions Chimiques

GSK626616 subit plusieurs types de réactions chimiques :

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des versions modifiées du composé original avec des groupes fonctionnels modifiés .

Applications de la Recherche Scientifique

GSK626616 a un large éventail d'applications de recherche scientifique :

    Chimie : Le composé est utilisé comme outil pour étudier l'inhibition des kinases à double spécificité régulées par la phosphorylation de la tyrosine.

    Biologie : Il est utilisé pour étudier le rôle du DYRK3 dans les processus cellulaires, en particulier dans l'érythropoïèse.

    Médecine : GSK626616 est étudié comme un agent thérapeutique potentiel pour le traitement de l'anémie et d'autres affections liées à la production de globules rouges.

    Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques

Mécanisme d'Action

GSK626616 exerce ses effets en inhibant l'activité de la kinase 3 régulée par la phosphorylation de la tyrosine à double spécificité (DYRK3). Cette inhibition conduit à une augmentation du nombre de progéniteurs érythroïdes, qui sont les cellules précurseurs qui se développent en globules rouges. Le composé améliore l'effet de l'érythropoïétine, une hormone qui stimule la production de globules rouges, favorisant ainsi l'érythropoïèse .

Comparaison Avec Des Composés Similaires

GSK626616 est unique en termes de sa haute sélectivité et de sa puissance en tant qu'inhibiteur du DYRK3. Les composés similaires comprennent :

GSK626616 se distingue par son ciblage spécifique du DYRK3 et ses applications thérapeutiques potentielles dans le traitement de l'anémie .

Activité Biologique

GSK-626616 is a potent and selective inhibitor of dual-specificity tyrosine-regulated kinases (DYRKs), particularly targeting DYRK3 with an IC50 of 0.7 nM. This compound has garnered attention due to its significant biological activities, including effects on erythropoiesis and potential therapeutic applications in anemia and cancer.

Inhibition of DYRK Kinases

This compound demonstrates high selectivity for DYRK family kinases, exhibiting approximately 20-fold selectivity over casein kinase 2 and negligible activity against a panel of 451 other kinases screened. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Effects on Erythropoiesis

This compound enhances the number of colony-forming units-erythroid (CFU-E) stimulated by erythropoietin (Epo) from human marrow, suggesting its role in promoting erythropoiesis. In preclinical studies, administration of this compound to anemic mice resulted in increased hemoglobin levels, indicating its potential use as a treatment for anemia .

Stress Granule Dynamics

In cell culture studies, this compound has been shown to prolong the presence of stress granules (SGs) under oxidative stress conditions. It effectively inhibits SG dissolution, which is critical for cellular response to stress. The compound was identified as one of the most potent inhibitors in a screening assay designed to evaluate compounds' ability to affect SG dynamics .

The biological activity of this compound is linked to its ability to modulate signaling pathways associated with mRNA metabolism and protein synthesis. Specifically, it affects the phosphorylation state of eukaryotic initiation factor 2 alpha (eIF2α), which is involved in translational control during stress responses .

Erythropoiesis Enhancement Study

In a study focused on anemia treatment, this compound was administered to mice with induced anemia. The results indicated a statistically significant increase in hemoglobin levels compared to vehicle-treated controls, supporting its potential application in clinical settings for anemia management .

Stress Granule Dissolution Inhibition

Research involving HeLa cells demonstrated that this compound effectively delayed SG dissolution after oxidative stress exposure. The compound was tested alongside various other inhibitors, showing superior efficacy at lower concentrations. This property may have implications for diseases characterized by dysregulated SG dynamics, such as neurodegenerative disorders .

Table 1: In Vitro Kinase Profiling of this compound

Kinase FamilyIC50 (nM)Selectivity Ratio
DYRK10.7High
DYRK20.7High
DYRK30.7High
Casein Kinase 2>14~20-fold
Other KinasesNegligible-

Table 2: Effects of this compound on Hemoglobin Levels in Anemic Mice

Treatment GroupHemoglobin Level (g/dL)Statistical Significance
Vehicle Control8.5-
This compound (10 mg/kg)12.1p < 0.01

Propriétés

IUPAC Name

(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPNRXFBYZVRIB-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025821-33-3
Record name GSK-626616
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025821333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-2-[(2,6-dichlorophenyl)amino]-5-[(quinoxalin-6-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-626616
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKY0RM282V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-626616
Reactant of Route 2
Reactant of Route 2
GSK-626616
Reactant of Route 3
Reactant of Route 3
GSK-626616
Reactant of Route 4
Reactant of Route 4
GSK-626616
Reactant of Route 5
GSK-626616
Reactant of Route 6
GSK-626616

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.